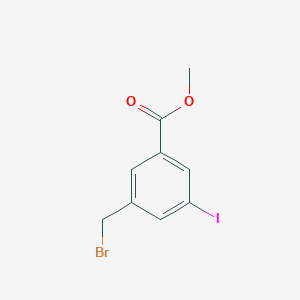

Methyl 3-(bromomethyl)-5-iodobenzoate

説明

Methyl 3-(bromomethyl)-5-iodobenzoate is a halogenated aromatic ester featuring a bromomethyl (–CH₂Br) group at the 3-position and an iodine atom at the 5-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and the development of bioactive molecules. The bromomethyl group is highly reactive, enabling further functionalization (e.g., alkylation or substitution), while the iodine atom facilitates applications in palladium-catalyzed couplings (e.g., Suzuki or Stille reactions). Its synthesis typically involves bromination or iodination of pre-functionalized benzoic acid derivatives, though specific protocols vary depending on the target substituents .

特性

分子式 |

C9H8BrIO2 |

|---|---|

分子量 |

354.97 g/mol |

IUPAC名 |

methyl 3-(bromomethyl)-5-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 |

InChIキー |

RRNYOGYZBJIGLG-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(bromomethyl)-5-iodobenzoate with key analogs, focusing on structural features, reactivity, synthesis, and applications.

Methyl 5-(Bromomethyl)-3-Iodobenzoate (Positional Isomer)

- Structural Difference : The bromomethyl and iodine substituents are swapped (3- vs. 5-position for bromomethyl).

- Reactivity : The positional isomer (used in ) was employed to synthesize a SARS-CoV-2 Nsp14 methyltransferase inhibitor. The meta-substitution pattern may influence steric and electronic effects during nucleophilic substitution or coupling reactions compared to the para-substituted target compound .

- Synthesis Yield: The positional isomer achieved a 94% yield when reacting with adenosine derivatives, highlighting its efficiency in forming thioether linkages .

N-Succinimidyl 3-((Guanidino)methyl)-5-Iodobenzoate (Compound 7, )

- Structural Difference: Replaces the bromomethyl group with a tert-butoxycarbonyl (Boc)-protected guanidino moiety.

- Application: Designed for protein radiohalogenation. The iodine atom enables radiolabeling (e.g., with ¹²⁵I), while the guanidino group enhances binding to biomolecules. Unlike the target compound, this derivative prioritizes bioconjugation over alkylation reactivity .

- Synthesis : Achieved a 57% yield via desilylation and activation with N-hydroxysuccinimide, emphasizing the role of protective groups in complex syntheses .

Methyl 3-Bromo-2-Fluoro-5-Iodobenzoate ()

- Structural Difference : Contains bromo, fluoro, and iodo substituents at the 3-, 2-, and 5-positions, respectively.

- However, the absence of a bromomethyl group limits its utility in nucleophilic substitutions compared to the target compound .

- Applications : Likely used in medicinal chemistry for introducing halogenated aromatic motifs into drug candidates.

Methyl 3-(Acetylamino)-5-(Acetamidomethyl)-2,4,6-Triiodobenzoate ()

- Structural Difference : Features three iodine atoms and acetylated amine groups, contrasting with the target’s single iodine and bromomethyl group.

- Application : High iodine content suggests use as a contrast agent in imaging. The acetylated amines enhance solubility, whereas the target compound’s bromomethyl group prioritizes synthetic versatility .

Comparative Data Table

Key Findings and Implications

Substituent Position: The meta vs. para arrangement of halogens significantly impacts electronic effects and steric accessibility. For example, the positional isomer in showed high efficiency in forming adenosine-linked inhibitors, likely due to favorable steric conditions .

Functional Group Reactivity : Bromomethyl groups enable nucleophilic substitutions (e.g., with thiols or amines), whereas iodine supports cross-coupling. Analogs with protective groups (e.g., Boc in ) prioritize stability during bioconjugation .

Applications : The target compound’s dual functionality makes it suitable for drug synthesis, while triiodinated derivatives () are tailored for imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。